molecular formula C11H13NO2 B6248251 3-oxo-N-phenylpentanamide CAS No. 16682-97-6

3-oxo-N-phenylpentanamide

Cat. No.: B6248251
CAS No.: 16682-97-6
M. Wt: 191.2
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Description

3-oxo-N-phenylpentanamide (CAS 16682-97-6) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . As a beta-ketoamide, this structure serves as a versatile scaffold and key intermediate in organic synthesis and pharmaceutical research . Compounds of this class are of significant interest in the development of novel active pharmaceutical ingredients (APIs) and are widely utilized in chemical research applications . The global market for related chemical intermediates, including 3-oxo-2-phenylbutanamide, is projected to grow, driven by demand from pharmaceutical companies and research laboratories . This highlights the ongoing research interest in this family of compounds. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

16682-97-6

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Overview of β Ketoamide Structural Motifs in Organic Synthesis and Medicinal Chemistry

The β-ketoamide moiety is a versatile functional group that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. researchgate.netresearchgate.net Characterized by a ketone group on the carbon beta to the amide nitrogen, this structural motif offers a unique combination of reactivity and stability. The presence of the amide, ketone, and an activated methylene (B1212753) group provides multiple reaction sites within a single molecule. researchgate.net This versatility makes β-ketoamides valuable building blocks for the synthesis of a wide array of complex molecules, including various heterocyclic compounds. researchgate.netnih.gov

In medicinal chemistry, the β-ketoamide scaffold is recognized as a "privileged structure," meaning it is a molecular framework that can bind to a variety of biological targets. acs.org This has led to the development of numerous compounds with therapeutic potential for a range of diseases. acs.org For instance, the α-ketoamide moiety, a closely related structure, is a key component in drugs designed as enzyme inhibitors, such as those used to treat hepatitis C. eurekaselect.comresearchgate.net The ability of the keto group to form reversible covalent bonds with amino acid residues in the active sites of enzymes is a crucial aspect of their biological activity. acs.orgresearchgate.net Furthermore, β-ketoamide analogs of curcumin (B1669340) have been synthesized and investigated for their potential anti-diabetic properties. nih.gov

Significance of 3 Oxo N Phenylpentanamide As a Core Structure in Chemical Research

3-oxo-N-phenylpentanamide, and more specifically its derivative 4-methyl-3-oxo-N-phenylpentanamide, serves as a critical intermediate in the synthesis of significant pharmaceutical compounds. acgpubs.orgresearchgate.net A prominent example is its role in the industrial production of Atorvastatin (B1662188), a widely used cholesterol-lowering medication. acgpubs.orgresearchgate.netresearchgate.net The structural integrity and purity of this intermediate are paramount as they directly impact the quality and efficacy of the final drug product. researchgate.net Consequently, considerable research has been focused on optimizing the synthesis of 4-methyl-3-oxo-N-phenylpentanamide and characterizing any potential impurities that may form during its production. acgpubs.orgresearchgate.net

The study of this compound and its analogs also contributes to a broader understanding of β-ketoamide chemistry, including their reactivity in various chemical transformations and their potential applications in the development of new therapeutic agents. researchgate.net

Scope and Objectives of Academic Research Pertaining to 3 Oxo N Phenylpentanamide

Amidation and Condensation Pathways

The formation of the amide bond in this compound is a critical step, achievable through various amidation and condensation reactions.

Classical Ester-Amine Condensation Strategies

The traditional and most direct method for synthesizing this compound involves the condensation of an appropriate β-keto ester, such as methyl or ethyl isobutyrylacetate, with aniline. google.commasterorganicchemistry.comgoogle.comchemistrysteps.com This reaction is typically carried out at elevated temperatures to drive the reaction forward by removing the alcohol byproduct (methanol or ethanol). google.com

The mechanism proceeds through a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form the more stable amide. masterorganicchemistry.comchemistrysteps.com While straightforward, this method often requires high temperatures and long reaction times. google.commasterorganicchemistry.com To improve efficiency, excess aniline can be used as both a reactant and a solvent, with the excess being recovered via vacuum distillation after the reaction is complete. google.com

One patented method describes the reaction of methyl isobutyrylacetate with excess aniline at temperatures between 20-150°C. After the reaction, the excess aniline is recovered under reduced pressure, and the resulting concentrate is crystallized from water to yield 4-methyl-3-oxo-N-phenylpentanamide with a purity of over 99.5% and a yield of at least 92%. google.com Another approach involves the batch-wise addition of aniline to methyl isobutyrylacetate in the presence of a catalyst like ethylenediamine, with continuous removal of methanol (B129727) via reflux in a solvent such as toluene. google.com

Table 1: Classical Ester-Amine Condensation for this compound

Reactants Catalyst Solvent Conditions Yield Purity Reference
Methyl isobutyrylacetate, Aniline None Excess Aniline 20-150°C, vacuum distillation ≥92% >99.5% google.com
Methyl isobutyrylacetate, Aniline Ethylenediamine Toluene Reflux, continuous methanol removal - - google.com
Ethyl acetoacetate, Aniline 4-dimethylaminopyridine Toluene Heating reflux, 20-36h - - google.com

Catalyst-Mediated Amidation Reactions

To overcome the limitations of classical methods, various catalysts have been introduced to facilitate the amidation reaction under milder conditions and with improved efficiency.

Organic bases have proven effective in catalyzing the amidation of β-keto esters. Bases like 4-dimethylaminopyridine (DMAP), triethylamine, and diethylamine (B46881) can be employed to activate the reactants and promote the reaction. google.comgoogle.com For instance, the synthesis of 4-methyl-3-oxo-N-phenylpentanamide can be achieved by reacting methyl isobutyrylacetate and aniline in the presence of a catalytic amount of an organic amine such as ethylenediamine, triethylamine, diethylamine, or 4-dimethylaminopyridine. google.comgoogle.com The catalyst-to-substrate molar ratio can range from 0.005-20:100. google.com One specific example involves heating a mixture of methyl isobutyrylacetate, aniline, and a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by reduced pressure concentration to recover unreacted materials. patsnap.com Another documented procedure uses sodium hydroxide (B78521) (2 mol%) as a catalyst for the transamidation of methyl 4-methyl-3-oxopentanoate (B1262298) with aniline under solvent-free conditions at 135°C, achieving a 92% yield.

Table 2: Organic Base-Catalyzed Synthesis of this compound Derivatives

Reactants Catalyst Solvent Conditions Yield Reference
Methyl isobutyrylacetate, Aniline 4-dimethylaminopyridine (DMAP) - Heating, reduced pressure concentration - patsnap.com
Methyl 4-methyl-3-oxopentanoate, Aniline Sodium hydroxide (2 mol%) Solvent-free 135°C 92%
Isobutyryl methyl acetate (B1210297), Aniline Ethylenediamine, triethylamine, diethylamine, or DMAP - - ≥96% google.com

Diamine and amino acid-based catalysts have emerged as effective promoters for amidation and related reactions. While direct catalysis of this compound synthesis by these specific catalysts is not extensively detailed in the provided context, their application in similar transformations highlights their potential. For example, ethylenediamine is used as a catalyst in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide. google.com Research has shown that amino acid-derived β-keto esters can undergo reductive amination with simple amines or α-amino esters, pointing to the utility of amino-functionalized molecules in C-N bond formation. nih.govplos.org These catalysts often operate through mechanisms involving the formation of imine-enamine intermediates. plos.org The use of taurine, a bio-organic catalyst, has been demonstrated in the synthesis of dihydropyrimidine-5-carboxanilides from acetoacetanilide (B1666496) derivatives, showcasing the potential of amino acid-like structures in promoting complex cyclocondensation reactions. rsc.orgrsc.orgrsc.org

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for amide synthesis. sioc-journal.cnucl.ac.ukimist.ma

Solvent-Free and Environmentally Conscious Methods

A significant advancement in the synthesis of this compound and its analogs is the development of solvent-free reaction conditions. These methods not only reduce environmental impact by eliminating hazardous organic solvents but can also lead to higher yields and simpler work-up procedures. imist.matandfonline.com

One notable example is the transamidation of methyl 4-methyl-3-oxopentanoate with aniline using a catalytic amount of sodium hydroxide under solvent-free conditions at 135°C, which results in a 92% yield of the corresponding N-phenylpentanamide. Another approach involves carrying out the amidation of isobutyryl acetate with aniline in the absence of a catalyst or with a trace amount of an organic base, followed by evaporation to remove the alcohol byproduct. This method allows for the direct isolation of high-purity 4-methyl-3-oxo-N-phenylpentanamide after recycling the excess isobutyryl acetate. wipo.intgoogle.com

The use of excess aniline as both a reactant and a solvent, with subsequent recovery and reuse, also represents a step towards a more sustainable process by minimizing waste. google.com Furthermore, research into continuous flow synthesis in microreactors has shown a significant reduction in reaction time compared to traditional batch reactors for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide. researchgate.net These modern approaches align with the growing demand for greener and more efficient chemical manufacturing processes. sioc-journal.cnsigmaaldrich.com

Continuous Flow Reaction Protocols

Continuous flow chemistry offers a promising alternative to conventional batch processing for the synthesis of this compound and its derivatives. This technology utilizes microreactors, which consist of a network of small channels, to perform chemical reactions in a continuous stream. The primary advantages of this approach include superior heat and mass transfer, precise control over reaction parameters, and the potential for significant process intensification. researchgate.net

Research has demonstrated that the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a closely related derivative, can be significantly accelerated using a continuous microflow system. researchgate.net Compared to traditional batch reactors, the reaction time in a microreactor was reduced by a factor of twelve. researchgate.net In one study, a two-step continuous flow process was established, achieving a total yield of 32% in just 40 minutes. researchgate.net The use of continuous flow reactors is particularly recommended for methods like the K₂CO₃-catalyzed synthesis to improve heat transfer and cut down the reaction time from 10 hours to 3 hours.

The efficiency of continuous flow systems can be further enhanced through catalyst optimization. For instance, microreactors grafted with diamine functional groups have shown high activity and stability. researchgate.net Optimal conditions, such as a temperature of 50 °C and a low concentration of diamine groups (0.33 mmol g⁻¹), have been found to achieve nearly complete substrate conversion within a short residence time of 6 minutes. researchgate.net Kinetic studies within these systems have confirmed a first-order reaction with respect to the starting material at 140 °C, allowing for the development of predictive reaction models. researchgate.net

The Nanjing plant of one company reportedly utilizes continuous-flow technology for the synthesis of 2-[2-(4-Fluorophenyl)-2-Oxo-1-Phenylethyl]-4-Methyl-3-Oxo-N-Phenylpentanamide, highlighting the industrial applicability of this methodology. pmarketresearch.com

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. colab.wsbeilstein-journals.org This technique typically involves grinding or milling solid reactants together, which can lead to higher reaction rates and different product selectivities compared to conventional methods. colab.ws

Furthermore, the Knoevenagel condensation, a key step in the synthesis of atorvastatin intermediates, has been successfully performed using ultrasound irradiation, a form of mechanochemistry. academie-sciences.fracademie-sciences.fr The reaction of benzaldehyde (B42025) and 4-methyl-3-oxo-N-phenylpentanamide, catalyzed by a magnetic nanoparticle-supported amine in water, yielded the desired product in 87% yield in just 25 minutes at room temperature. academie-sciences.fracademie-sciences.fr This demonstrates a significant improvement over traditional methods that require elevated temperatures and longer reaction times. academie-sciences.fracademie-sciences.fr

The application of mechanochemistry is not limited to synthesis. It has also been employed for various transformations, including halogenation and C-N coupling reactions, showcasing its versatility as a synthetic tool. colab.wsbeilstein-journals.org The development of enantioselective mechanochemical reactions further expands the potential of this technique in producing chiral molecules. colab.ws

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives while minimizing costs and environmental impact. Key parameters that are frequently investigated include temperature, pressure, catalyst selection, and solvent systems. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a central theme in modern synthetic chemistry. researchgate.net

Temperature and Pressure Influence on Yield and Selectivity

Temperature is a critical factor that significantly influences the rate and outcome of the synthesis of this compound and its derivatives. For instance, in the amidation reaction between methyl isobutyrylacetate and aniline to form 4-methyl-3-oxo-N-phenylpentanamide, a step-wise increase in temperature is employed. The reaction is initially held at 80°C for one hour before being raised to 120°C for another hour to facilitate the removal of methanol and drive the reaction to completion. patsnap.comgoogle.com This temperature control is crucial for achieving high yields, which can be as high as 97.8%. patsnap.com The reaction temperature for this type of amidation can range from 20-150°C, with 80-120°C being the preferred range. google.com

In other synthetic routes, such as the Knoevenagel condensation, elevated temperatures are also utilized. The reaction of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde is often carried out at elevated temperatures in hexane (B92381) using a Dean-Stark apparatus to remove water azeotropically. biomolther.org Similarly, the subsequent Stetter reaction is performed at 80°C. biomolther.org However, careful temperature control is necessary to prevent side reactions. For example, in the synthesis of a derivative, maintaining the reflux temperature below 60°C is important to minimize the formation of impurities.

Pressure also plays a role, particularly in the work-up and purification stages. Reduced pressure is often applied to remove solvents and unreacted starting materials. For example, after the amidation reaction, aniline and unreacted methyl isobutyrylacetate are recovered by vacuum distillation. patsnap.com The pressure for this recovery is typically kept low, for instance, not exceeding 400 Pa, with a temperature range of 40-60°C. google.com

The following table summarizes the influence of temperature on the yield of various reactions related to this compound synthesis.

Reaction TypeReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
AmidationMethyl isobutyrylacetate, Aniline4-dimethylaminopyridine80 then 12097.8 patsnap.com
Knoevenagel Condensation4-methyl-3-oxo-N-phenylpentanamide, Benzaldehydeβ-alanine, Acetic acid/HexaneElevatedNot specified biomolther.org
Stetter ReactionProduct of Knoevenagel, 4-fluorobenzaldehydeThiazolium salt, Triethylamine/Ethanol80Not specified biomolther.org
K₂CO₃ MethodDerivative SynthesisK₂CO₃10-4573
Impurity FormationSide ReactionAcetone60 (reflux)Undesired

Monitoring Reaction Progress in Synthetic Studies (e.g., TLC Applications)

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of organic reactions, including the synthesis of this compound and its derivatives. sigmaaldrich.comumich.edu Its simplicity, speed, and cost-effectiveness make it ideal for quickly assessing the consumption of starting materials and the formation of products. sigmaaldrich.comlibretexts.org

In a typical TLC analysis, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. researchgate.net The plate is then developed in a suitable mobile phase, which is a solvent system chosen to effectively separate the components of the mixture. umich.edu For the synthesis of this compound derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate in a 5:1 ratio. rsc.org The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated. libretexts.org The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property of a compound under a specific set of TLC conditions. libretexts.org

For example, in one study, the product this compound had an Rf value of 0.5 in a 5:1 petroleum ether/ethyl acetate system. rsc.org By comparing the intensity of the spots corresponding to the reactants and products over time, a chemist can determine when the reaction is complete. researchgate.net

TLC can also be used for quantitative analysis by employing image analysis techniques. researchgate.net By recording and analyzing the images of the developed TLC plates, it is possible to calculate the conversion percentage of a reaction and even estimate reaction rate constants. researchgate.net This method has been successfully applied to monitor reactions like the alkaline hydrolysis of phenyl benzoate (B1203000) and the reduction of benzaldehyde derivatives, achieving near-complete conversion (99.9%). researchgate.net

The following table provides examples of TLC systems used in the monitoring of reactions involving this compound and related compounds.

CompoundMobile Phase (Solvent System)Rf ValueReference
This compoundPetroleum ether : Ethyl acetate = 5 : 10.5 rsc.org
Derivative 1Petroleum ether : Ethyl acetate = 10 : 10.50 rsc.org
Derivative 2Petroleum ether : Ethyl acetate = 10 : 10.45 rsc.org
Alkaline Hydrolysis of Phenyl BenzoateHexane : Ethyl acetate = 15 : 1Not specified researchgate.net
Reduction of Benzaldehyde DerivativesHexane : Ethyl acetate = 3 : 1Not specified researchgate.net

Enol-Keto Tautomerism and its Chemical Implications

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. libretexts.org This constitutional isomerism involves the migration of a proton from the α-carbon (C2) to the C3-carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. libretexts.orgresearchgate.net The equilibrium position is sensitive to various factors, notably the solvent's polarity. researchgate.net Studies on related β-ketoamides and β-ketonitriles have shown that polar aprotic solvents tend to stabilize the more polar keto form, whereas non-polar solvents favor the enol tautomer, which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen. researchgate.net

The existence of the enol tautomer is of profound chemical significance as it dictates the compound's reactivity. While the keto form allows for nucleophilic attack at the C3-carbonyl carbon, the enol form provides a nucleophilic C2 carbon. ibs.re.kr Many of the condensation and alkylation reactions involving this substrate proceed via the enolate anion, which is the conjugate base of both tautomers but can be considered the deprotonated form of the enol. ibs.re.krwikipedia.org This enolate is a soft nucleophile that readily attacks various electrophiles at the α-carbon, enabling the formation of new carbon-carbon bonds.

Nucleophilic Addition and Condensation Reactions

The structural arrangement of this compound provides multiple sites for chemical reactions, primarily centered around the carbonyl group and the adjacent active methylene (B1212753) protons. pressbooks.pub

The C3-carbonyl group imparts significant electrophilicity to the carbon atom due to the polarizing effect of the oxygen atom. pressbooks.pub This makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. pressbooks.pubcymitquimica.com While strong nucleophiles can attack the carbonyl carbon directly, weaker nucleophiles often require acid catalysis. pressbooks.pub Protonation of the carbonyl oxygen enhances the electrophilicity of the carbon, facilitating addition reactions that are often reversible. pressbooks.pub This fundamental reactivity is crucial for various transformations, although many of the synthetically important reactions of this compound exploit the acidity of the α-hydrogens to achieve C-C bond formation at the C2 position.

One of the most characteristic reactions of this compound and its analogues is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction proceeds through the formation of an enolate intermediate which acts as the carbon nucleophile. wikipedia.org

For instance, the condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde is a well-documented transformation used in the synthesis of pharmaceutical intermediates. academie-sciences.frdrugfuture.comgoogle.com This reaction can be catalyzed by various systems, from classic base catalysts to more advanced, environmentally benign alternatives. A study demonstrated that using a magnetic nanoparticle-supported amine catalyst (SiO2@MNP-A) in water under ultrasonic irradiation can produce 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide in 87% yield within 25 minutes. academie-sciences.fr Another method utilizing 4-aminophenol (B1666318) and acetic acid as catalysts in refluxing hexanes achieved a 94% yield of the benzylidene product.

The nucleophilic character of the α-carbon can also be harnessed in alkylation reactions. The anion of 4-methyl-3-oxo-N-phenylpentanamide, typically generated with a base such as potassium carbonate, can react with various electrophiles. acgpubs.org For example, it undergoes nucleophilic substitution with 2-halo-1-(4-fluorophenyl)-2-phenylethanone derivatives in solvents like acetone or isopropanol (B130326) to form more complex diketone structures. google.com

Table 1: Examples of Knoevenagel Condensation with 4-methyl-3-oxo-N-phenylpentanamide
AldehydeCatalyst/ConditionsProductYieldSource
Benzaldehydeβ-alanine, acetic acid / Hexane, reflux2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamideNot specified academie-sciences.fr
Benzaldehyde4-aminophenol, acetic acid / Hexanes, reflux2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide94%
BenzaldehydeSiO2@MNP-A / Water, ultrasonic irradiation, RT4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide87% academie-sciences.fr

Beyond the classic Knoevenagel condensation, this compound reacts with other carbonyl-containing compounds to achieve diverse functionalizations. The product of the Knoevenagel condensation, an α,β-unsaturated ketone, can itself undergo further reactions. For example, 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide can participate in a Stetter reaction with 4-fluorobenzaldehyde, catalyzed by a thiazolium salt, to form a complex 1,4-diketone in 85% yield.

Furthermore, β-ketoamides like this compound can react with cyclic diazodicarbonyl compounds in the presence of a ruthenium catalyst. ibs.re.kr This transformation leads to the construction of fused heterocyclic systems, demonstrating a sophisticated pathway for functionalization that leverages the nucleophilicity of the enol tautomer. ibs.re.kr

Cyclization and Heterocycle Formation Pathways

The unique structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including γ-butenolides.

The γ-butenolide motif is a core structural feature in numerous natural products and biologically active compounds. ibs.re.krrsc.org A novel and efficient method for constructing cyclohexanone-fused γ-butenolides involves the ruthenium-catalyzed reaction of β-ketoamides, including this compound and its derivatives, with cyclic diazodicarbonyls. ibs.re.kr

This reaction is highly selective and represents an unusual cyclization pathway. ibs.re.kr The proposed mechanism involves the initial formation of a ruthenium carbene from the diazo compound. The β-ketoamide, existing in its enol form, then acts as a nucleophile, adding to the electrophilic carbene center. ibs.re.kr Subsequent intramolecular cyclization and, remarkably, cleavage of the robust amide bond lead to the formation of the fused γ-butenolide product. ibs.re.kr This method avoids the commonly expected carbonyl ylide intermediates. ibs.re.kr The versatility of this protocol has been demonstrated with a range of substituted β-ketoamides and diazodicarbonyls, consistently providing high yields of the desired fused butenolides. ibs.re.kr

Table 2: Ruthenium-Catalyzed Synthesis of Cyclohexanone-Fused γ-Butenolides from β-Ketoamides
β-Ketoamide SubstrateDiazodicarbonyl SubstrateProduct YieldSource
This compound (2b)2-diazo-5,5-dimethylcyclohexane-1,3-dione (1a)91% ibs.re.kr
3-oxo-N-phenylhexanamide (2c)2-diazo-5,5-dimethylcyclohexane-1,3-dione (1a)92% ibs.re.kr
4-methyl-3-oxo-N-phenylpentanamide (2d)2-diazo-5,5-dimethylcyclohexane-1,3-dione (1a)90% ibs.re.kr
4,4-dimethyl-3-oxo-N-phenylpentanamide (2e)2-diazo-5,5-dimethylcyclohexane-1,3-dione (1a)78% ibs.re.kr
3-oxo-N-phenyloctanamide (2f)2-diazo-5,5-dimethylcyclohexane-1,3-dione (1a)94% ibs.re.kr

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Dihydropyridines, Isoxazoles, Lactams)

The β-ketoamide functionality of this compound serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of reactive carbonyl and methylene groups allows for various cyclization strategies.

Pyrroles:

The synthesis of highly substituted pyrroles is a significant transformation of this compound and its derivatives. A primary application is in the convergent synthesis of the cholesterol-lowering drug, atorvastatin. rsc.org The Paal-Knorr pyrrole (B145914) synthesis is a key step where a 1,4-dicarbonyl intermediate, derived from this compound, reacts with a primary amine to form the pyrrole ring. biomolther.orggoogle.com

Another prominent method is the Hantzsch-type pyrrole synthesis. rsc.orgresearchgate.net This multicomponent reaction involves the condensation of an α-haloketone, a β-ketoester or β-ketoamide (like this compound), and an amine. For instance, a three-component reaction between 4-methyl-3-oxo-N-phenylpentanamide, an amino ester derivative, and an α-iodo-ketone under mechanochemical conditions (high-speed vibration milling) in the presence of ytterbium triflate and silver nitrate (B79036) has been used to construct the central pyrrole core of atorvastatin. rsc.orgresearchgate.net

Table 1: Synthesis of Pyrrole Derivatives

Reactants Reagents/Catalysts Product Type Ref.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Acetic acid, Toluene/Heptane/THF Atorvastatin precursor (Paal-Knorr) acgpubs.orgmdpi.com

Dihydropyridines:

This compound is a key building block for synthesizing 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds known for their pharmacological activities. ijsrst.com The synthesis typically follows a Hantzsch-like condensation. For example, symmetrical 4-aryl-2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines are synthesized by the condensation of two equivalents of 4-methyl-3-oxo-N-phenylpentanamide with an aromatic aldehyde and ammonia. ijsrst.com Asymmetrical DHPs can be formed by condensing a Knoevenagel product of this compound (an aryl-2-isobutanoyl-N-phenyl-acrylamide) with an enamino-ester like methyl-3-aminocrotonate. ijraset.com

Table 2: Synthesis of 1,4-Dihydropyridine Derivatives

Reactants Conditions Product Ref.
3-Aryl-2-isobutanoyl-N-phenyl-acrylamide, 4-Methyl-3-oxo-N-phenyl-pentanamide, Ammonia Condensation 4-Aryl-2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines ijsrst.com

Isoxazoles:

The β-dicarbonyl motif within this compound is suitable for constructing isoxazole (B147169) rings. A standard method involves the condensation reaction with hydroxylamine (B1172632) hydrochloride. sphinxsai.com The reaction proceeds by initial formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. Another powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. sphinxsai.comunifi.it While not explicitly demonstrated for this compound itself, its derivatives can be elaborated into dipolarophiles or nitrile oxide precursors for such cycloadditions.

Lactams:

Lactams, particularly β-lactams and γ-lactams, are crucial heterocyclic motifs in pharmaceuticals. The synthesis of γ-lactams (pyrrolidinones) can be achieved from γ-ketoamides via a cascade cyclization and ionic hydrogenation catalyzed by Lewis acids like aluminum triflate (Al(OTf)₃). acs.org Although this compound is a β-ketoamide, related structures can be modified to undergo such transformations. Furthermore, the synthesis of 3-amino-β-lactams can be accomplished through the selective imination of 3-oxo-β-lactams, which are accessible from precursors like this compound. nih.gov This transformation avoids undesired ring-opening and provides valuable building blocks for more complex molecules. nih.gov

Cascade and Tandem Reaction Sequences

The structural features of this compound make it an ideal substrate for cascade and tandem reactions, enabling the efficient construction of complex molecular architectures from simple starting materials. These sequences often involve multiple bond-forming events in a single synthetic operation.

A notable example is a tandem oxidative α-hydroxylation/β-acetalization reaction. nih.govacs.org When β-ketoamides like this compound are treated with (diacetoxyiodo)benzene (B116549) (PIDA) in methanol with a base like sodium hydroxide, they can undergo this tandem process. The reaction proceeds at room temperature without a metal catalyst to furnish 2-hydroxy-3,3-dimethoxy-N-phenylpentanamide derivatives in good yields. nih.govacs.org These products can be further transformed, for example, by acid-catalyzed cyclization into quinolinone derivatives. nih.govacs.org

The multicomponent Hantzsch pyrrole synthesis, as mentioned previously, is another prime example of a tandem reaction sequence. rsc.orgresearchgate.net This process combines three or more reactants in a one-pot procedure to rapidly build the pyrrole ring system, showcasing high atom economy and synthetic efficiency. researchgate.net

Furthermore, the synthesis of atorvastatin intermediates often employs a convergent approach that can be viewed as a series of tandem reactions. For example, a Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde is followed by a Stetter reaction with 4-fluorobenzaldehyde. biomolther.org This sequence efficiently assembles the 1,4-diketone precursor required for the subsequent Paal-Knorr pyrrole synthesis. biomolther.orggoogle.com

Table 3: Cascade and Tandem Reactions

Reaction Type Substrate Reagents Product Ref.
Oxidative α-Hydroxylation/β-Acetalization This compound (Diacetoxyiodo)benzene, NaOH, Methanol 2-Hydroxy-3,3-dimethoxy-N-phenylpentanamide nih.govacs.org
Knoevenagel-Stetter Sequence 4-Methyl-3-oxo-N-phenylpentanamide 1. Benzaldehyde, β-alanine, Acetic acid2. 4-Fluorobenzaldehyde, Thiazolium salt, Triethylamine 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide biomolther.org

Other Significant Chemical Derivations and Transformations

Beyond its role in heterocycle synthesis, this compound undergoes several other important chemical transformations.

Knoevenagel Condensation: The active methylene group situated between the two carbonyl functions is readily deprotonated, making it a classic substrate for Knoevenagel condensation. The reaction with aldehydes, such as benzaldehyde, is typically catalyzed by a weak base like β-alanine or morpholine, often with acetic acid, to yield α,β-unsaturated products. rsc.orgnih.govgoogle.com For example, reacting 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde in refluxing hexanes yields 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide. google.com This product is a key intermediate in various synthetic pathways, including the synthesis of atorvastatin. biomolther.orgrsc.org

Ruthenium-Catalyzed Annulation: In a ruthenium-catalyzed reaction, β-ketoamides can react with 1,3-cyclohexanediones. Specifically, this compound has been shown to react with various substituted 1,3-cyclohexanediones to provide γ-butenolides fused with cyclohexanone (B45756) rings in high yields. ibs.re.kr

Alkylation Reactions: The active methylene group can also be alkylated. For instance, reaction of 4-methyl-3-oxo-N-phenylpentanamide with a halo-ketone like 2-bromo-1-(3-fluorophenyl)-2-phenylethanone in the presence of a base like potassium carbonate leads to the C-alkylation product, 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. acgpubs.org

Synthesis via Transamidation: The parent compound, this compound (or its 4-methyl derivative), is commonly synthesized via a transamidation reaction. This involves heating a corresponding β-ketoester, such as methyl 4-methyl-3-oxopentanoate, with aniline. ijsrst.comijraset.com The reaction is often catalyzed by a base like sodium hydroxide or an amine like ethylenediamine and driven to completion by the removal of the alcohol byproduct (methanol). ijsrst.com

Table 4: Other Key Transformations

Reaction Type Reagents Product Ref.
Knoevenagel Condensation Benzaldehyde, β-alanine, Acetic acid 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide biomolther.orggoogle.com
C-Alkylation 2-Bromo-1-(3-fluorophenyl)-2-phenylethanone, K₂CO₃ 2-(2-(3-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide acgpubs.org
Transamidation (Synthesis) Methyl 4-methyl-3-oxopentanoate, Aniline, NaOH 4-Methyl-3-oxo-N-phenylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

In the analysis of the related compound 3-oxo-N-phenylhexanamide, ¹H NMR spectroscopy confirms the presence of all expected proton signals. biorxiv.org The phenyl group protons appear as distinct multiplets in the aromatic region (δ 7.10-7.56 ppm). A broad singlet at δ 9.15 ppm is characteristic of the amide N-H proton. The singlet at δ 3.56 ppm corresponds to the methylene protons (CH₂) situated between the two carbonyl groups. The aliphatic protons of the propyl chain are observed as triplets and a multiplet in the upfield region (δ 0.96-2.57 ppm), confirming the hexanamide (B146200) structure. biorxiv.org

¹³C NMR spectroscopy further corroborates the structure by identifying all unique carbon atoms. Key signals include the two distinct carbonyl carbons for the ketone and amide groups (δ 207.7 and 163.7 ppm, respectively) and the carbons of the phenyl ring (δ 120.2-137.7 ppm). The aliphatic carbons, including the central methylene and the propyl chain, are also clearly resolved. biorxiv.org

¹H NMR Spectroscopic Data for 3-oxo-N-phenylhexanamide biorxiv.org

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.15 bs 1H N-H
7.56-7.53 m 2H Ar-H
7.35-7.30 m 2H Ar-H
7.14-7.10 m 1H Ar-H
3.56 s 2H CO-CH₂-CO
2.57 t 2H CO-CH₂-CH₂
1.67 tt 2H CH₂-CH₂-CH₃

bs = broad singlet, m = multiplet, s = singlet, t = triplet, tt = triplet of triplets. Recorded in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data for 3-oxo-N-phenylhexanamide biorxiv.org

Chemical Shift (δ, ppm) Assignment
207.7 Ketone C=O
163.7 Amide C=O
137.7 Ar-C (quaternary)
129.1 Ar-CH
124.6 Ar-CH
120.2 Ar-CH
49.2 CO-CH₂-CO
46.1 CO-CH₂-CH₂
16.9 CH₂-CH₂-CH₃

Recorded in CDCl₃ at 101 MHz.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of a compound.

For the homologue 3-oxo-N-phenylhexanamide, HRMS analysis using electrospray ionization (ESI+) confirms its molecular formula. biorxiv.org The experimentally observed mass for the protonated molecule ([M+H]⁺) was found to be 206.1183, which is in excellent agreement with the calculated mass of 206.1181 for the formula C₁₂H₁₆NO₂. biorxiv.org This precise mass measurement provides strong evidence for the compound's identity.

High-Resolution Mass Spectrometry (HRMS) Data for 3-oxo-N-phenylhexanamide biorxiv.org

Ion Formula Calculated m/z Found m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of 3-oxo-N-phenylhexanamide displays several key absorption bands that are characteristic of its structure. biorxiv.org A prominent band at 3290 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The spectrum shows two distinct carbonyl (C=O) stretching vibrations: one at 1711 cm⁻¹ for the ketone and another at 1657 cm⁻¹ for the amide (Amide I band). The bands at 1597 cm⁻¹ and 1547 cm⁻¹ are attributed to the C=C stretching of the aromatic ring and the N-H bending (Amide II band), respectively. biorxiv.org

Infrared (IR) Spectroscopy Data for 3-oxo-N-phenylhexanamide biorxiv.org

Wavenumber (cm⁻¹) Description
3290 N-H stretch (amide)
1711 C=O stretch (ketone)
1657 C=O stretch (Amide I)
1597 C=C stretch (aromatic)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself was not found in the surveyed literature, analysis of a more complex, related intermediate, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, offers insight into the typical solid-state behavior of this class of compounds. nih.goviucr.org The crystal structure of this derivative reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds, where the amide hydrogen acts as a donor and a carbonyl oxygen acts as an acceptor. nih.goviucr.org This interaction generates a chain-like structure within the crystal packing, which is a common and dominant intermolecular force in N-phenyl amides. nih.gov

Illustrative Crystal Data for a Related Derivative, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide nih.goviucr.org

Parameter Value
Molecular Formula C₂₆H₂₄FNO₃
Molecular Weight 417.46
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 14.1694 (14)
b (Å) 9.8307 (9)
c (Å) 16.6367 (16)
β (°) 99.651 (2)
Volume (ų) 2284.6 (4)

Molecular Mechanisms of Biological Interaction and Structure Activity Relationship Studies

Enzyme Target Engagement and Inhibition Mechanisms (e.g., HMG-CoA Reductase System)

While there is no direct evidence in the reviewed literature of 3-oxo-N-phenylpentanamide inhibiting HMG-CoA Reductase, we can hypothesize potential interaction mechanisms based on the enzyme's active site and the inhibitor characteristics of similar scaffolds. HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. Its inhibitors, known as statins, typically feature a pharmacophore that mimics the natural substrate, HMG-CoA.

The this compound structure possesses key features that could potentially interact with an enzyme active site: a keto group, an amide linkage, and a phenyl ring. The oxygen of the keto group and the nitrogen and oxygen of the amide group can act as hydrogen bond acceptors or donors. The phenyl ring can engage in hydrophobic or π-π stacking interactions.

Table 1: Potential Intermolecular Interactions of this compound with Enzyme Active Site Residues

Functional Group of this compoundPotential Interaction TypePotential Interacting Amino Acid Residues
3-oxo groupHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Lysine, Arginine
Amide (NH)Hydrogen Bond DonorAspartate, Glutamate, Main-chain carbonyls
Amide (C=O)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Lysine, Arginine
Phenyl ringHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Rational Design of Derivatives for Specific Molecular Recognition

Rational drug design aims to create new molecules with improved affinity and selectivity for a specific biological target. Starting from the this compound scaffold, several strategies could be employed to design derivatives with enhanced molecular recognition.

One approach involves modifying the phenyl ring. Introducing substituents at the ortho, meta, or para positions could modulate the electronic properties and steric bulk of the molecule. For example, electron-withdrawing groups could enhance interactions with electron-rich pockets in the target enzyme, while bulky substituents could improve selectivity by preventing binding to off-target proteins with smaller active sites.

Another strategy would be to alter the pentanamide (B147674) chain. Varying the length of the alkyl chain or introducing branching could optimize the fit within a hydrophobic binding pocket. Furthermore, replacing the phenyl group with other aromatic or heterocyclic rings could explore different binding interactions and potentially lead to compounds with novel activity profiles.

Table 2: Proposed Modifications to the this compound Scaffold for Enhanced Molecular Recognition

Modification SiteProposed ModificationRationale
Phenyl RingIntroduction of substituents (e.g., -Cl, -F, -CH3, -OCH3)Modulate electronic properties and steric fit.
Phenyl RingReplacement with other aromatic/heterocyclic systemsExplore new binding interactions.
Pentanamide ChainAlteration of chain length or introduction of branchingOptimize hydrophobic interactions.
3-oxo groupBioisosteric replacement (e.g., with a hydroxyl group)Investigate the importance of the keto functionality for binding.

Mechanistic Investigations of Structure-Activity Relationships in Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For analogues of this compound, a systematic investigation would involve synthesizing a library of related compounds and evaluating their activity against a specific target.

A key aspect of SAR is identifying the pharmacophore – the essential structural features required for activity. For the this compound scaffold, it would be important to determine the relative importance of the keto group, the amide linkage, and the phenyl ring. This can be achieved by synthesizing analogues where each of these functional groups is modified or removed.

For instance, converting the keto group to a hydroxyl group would reveal the significance of the carbonyl oxygen for hydrogen bonding. Similarly, replacing the N-phenyl group with an N-alkyl group would elucidate the role of the aromatic ring in binding. The insights gained from such studies would be invaluable for the design of more potent and selective inhibitors.

Exploration of this compound Scaffold in Inhibitor Development (excluding clinical applications)

The this compound scaffold represents a versatile starting point for the development of enzyme inhibitors. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive template for medicinal chemists.

Beyond HMG-CoA reductase, this scaffold could be explored as an inhibitor for a variety of other enzymes. For example, proteases, kinases, and transferases often possess active sites that can accommodate molecules with the structural features of this compound. The development of inhibitors based on this scaffold would involve high-throughput screening against a panel of enzymes to identify initial hits, followed by iterative cycles of chemical synthesis and biological testing to optimize potency and selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, would play a pivotal role in this process. These techniques can predict the binding modes of this compound derivatives in different enzyme active sites, thereby guiding the design of new analogues with improved properties. While clinical applications are beyond the scope of this discussion, the foundational research into the inhibitory potential of this scaffold is a critical first step in the drug discovery pipeline.

Applications As a Versatile Building Block in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Pharmacologically Active Molecules

While the direct application of 3-oxo-N-phenylpentanamide as a key intermediate in the synthesis of major pharmaceuticals is not as extensively documented as some of its derivatives, its structural motif is central to the synthesis of important therapeutic agents. A closely related analogue, 4-methyl-3-oxo-N-phenylpentanamide, serves as a crucial precursor in the industrial synthesis of Atorvastatin (B1662188), a widely prescribed cholesterol-lowering medication. unicamp.brgoogle.com The synthesis of this analogue typically involves the reaction of methyl 4-methyl-3-oxopentanoate (B1262298) with aniline (B41778). unicamp.br This highlights the significance of the core this compound structure in accessing complex pharmaceutical compounds.

The reactivity of the α-carbon and the amide functionality within this compound and its analogues allows for the introduction of various substituents and the construction of the pyrrole (B145914) core essential for the biological activity of Atorvastatin. google.com The investigation of impurities in the synthesis of Atorvastatin intermediates has led to the characterization of related structures, which underscores the importance of understanding the reactivity of the parent this compound scaffold. acgpubs.orgresearchgate.net

Synthesis of Complex Polycyclic and Heterocyclic Systems

The utility of β-ketoamides, such as this compound, extends to the synthesis of a diverse array of heterocyclic and polycyclic systems. The presence of multiple reactive sites allows for participation in various cyclization and condensation reactions. For instance, 3-oxobutanamides, a class of compounds to which this compound belongs, are well-established precursors for the synthesis of pyridines, thiophenes, diazepines, and thiazoles. sciencepublishinggroup.com

These syntheses often exploit the reactivity of the active methylene (B1212753) group and the carbonyl carbons. Reactions with dinucleophiles or a sequence of reactions with different reagents can lead to the formation of various ring systems. For example, condensation reactions with reagents containing activated methylene groups, such as malononitrile, in the presence of a base can yield highly substituted pyridine (B92270) derivatives. sciencepublishinggroup.com Furthermore, multi-component reactions involving β-ketoamides provide an efficient pathway to complex heterocyclic structures in a single synthetic operation. While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are not extensively reported in readily available literature, the established reactivity of analogous β-ketoanilides suggests its potential as a valuable precursor in this area. sciencepublishinggroup.com

Chemo-Enzymatic and Cascade Synthesis Strategies Utilizing the Compound

Modern synthetic methodologies increasingly employ chemo-enzymatic and cascade reactions to enhance efficiency and stereoselectivity. While specific chemo-enzymatic processes utilizing this compound are not prominently documented, the general principles of biocatalysis are applicable to β-ketoamides. Enzymes such as lipases and esterases could potentially be used for selective transformations of derivatives of this compound, for instance, in the resolution of racemic mixtures or the selective hydrolysis of ester functionalities in more complex analogues.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, represent a powerful tool in organic synthesis. The multiple functional groups of this compound make it a suitable candidate for designing cascade sequences. For instance, a Michael addition initiated by the active methylene group could be followed by an intramolecular condensation to rapidly build molecular complexity. A quadruple cascade protocol has been developed for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates including a 2-oxo-N,3-diphenylpropanamide, showcasing the potential of related structures in complex cascade reactions. nih.gov Although direct examples with this compound are scarce, its inherent reactivity suggests its potential for incorporation into such elegant and efficient synthetic strategies.

Elucidation and Synthetic Access to Mechanistic Byproducts in Industrial Syntheses

The study of byproducts formed during industrial chemical processes is crucial for optimizing reaction conditions, ensuring product purity, and meeting regulatory standards. In the context of the synthesis of Atorvastatin, where a derivative of this compound is a key intermediate, the identification and synthesis of process-related impurities are of significant interest. acgpubs.orgresearchgate.net

For example, in the industrial synthesis of the Atorvastatin intermediate 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, several impurities have been identified. acgpubs.org The formation of these byproducts can arise from various side reactions, such as self-condensation, reactions with starting materials or reagents, or degradation of the desired product. The synthesis of these impurities as analytical standards is essential for their quantification in the final active pharmaceutical ingredient (API). Understanding the mechanisms of their formation allows for the modification of reaction parameters to minimize their presence. While these studies focus on a more complex analogue, the fundamental reactivity of the this compound core is central to the formation of these byproducts.

Advanced Research on Derivatives and Analogues of 3 Oxo N Phenylpentanamide

Synthesis and Characterization of Novel Structural Analogues

The synthesis of novel structural analogues of 3-oxo-N-phenylpentanamide, which belongs to the broader class of β-ketoanilides, is a focal point of research due to the utility of these scaffolds in medicinal and chemical applications. Synthetic strategies typically involve the condensation of substituted anilines with β-keto esters or their equivalents. This approach allows for extensive structural diversity by modifying either the aniline (B41778) or the β-keto component.

A common method for preparing these analogues is the reaction of a substituted aniline with a derivative of pentan-3-one-2,4-dicarboxylic acid ester or, more directly, with a suitable diketene. Variations in the phenyl ring of the aniline moiety (e.g., introduction of electron-donating or electron-withdrawing groups) or alterations to the alkyl chain of the pentanamide (B147674) core are primary methods for generating novel analogues. For instance, the synthesis of ring-substituted phenylalanine amides has been achieved through methods like phase transfer alkylation, followed by hydrolysis and resolution. nih.gov

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the amide C=O and N-H stretching vibrations, as well as the ketone C=O group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

The synthesis of related heterocyclic systems, such as 1,3-oxazepine derivatives, can also start from amide-containing precursors, which are first converted into Schiff's bases and then reacted with anhydrides to form the target heterocyclic rings. researchgate.netuobaghdad.edu.iq The characterization of these more complex structures similarly relies on a suite of analytical methods, including IR, NMR, and mass spectrometry, to confirm their successful synthesis. researchgate.net

Table 1: Synthetic Strategies and Characterization of this compound Analogues

Analogue Type General Synthetic Approach Key Starting Materials Common Characterization Techniques
Ring-Substituted Anilides Acetoacetylation of a substituted aniline Substituted Aniline, Diketenes or β-Keto Esters IR, ¹H NMR, ¹³C NMR, MS
Alkyl Chain Variants Condensation of aniline with a modified β-dicarbonyl compound Aniline, Substituted β-Keto Esters IR, ¹H NMR, ¹³C NMR, MS
Phenylalanine Amide Analogues Phase transfer alkylation of N-(diphenylmethylene)glycine esters Substituted Benzyl Halides, Glycine Derivatives ¹H NMR, Mass Spectrometry
Heterocyclic Derivatives Cyclocondensation of amide-derived intermediates Schiff's Bases, Anhydrides (e.g., Maleic, Phthalic) IR, ¹H NMR, TLC

Stereochemical Aspects: Atropisomerism and Chirality in Derivatives

The stereochemistry of this compound derivatives is a field of growing interest, particularly concerning the phenomenon of atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation around a single (σ) bond. nih.govprinceton.edu In the context of N-phenylpentanamide analogues, this restricted rotation typically occurs around the C(O)–N bond connecting the amide carbonyl to the phenyl ring.

The presence of bulky substituents at the ortho-position of the phenyl ring can create a significant energy barrier to rotation, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other (enantiomers). nih.gov This C–N axial chirality is a key feature in many pharmaceutically relevant scaffolds, including anilides. nih.gov

The stability of these atropisomers is a critical factor and is often discussed in terms of their half-life (t₁/₂) for racemization (interconversion). nih.gov Atropisomers can be classified based on their rotational stability:

Class 1: Rapidly interconverting conformers (t₁/₂ < 60 s at 37 °C).

Class 2: Separable but configurationally unstable isomers (60 s < t₁/₂ < 4.5 years).

Class 3: Configurationally stable isomers (t₁/₂ > 4.5 years), which are suitable for development as single-enantiomer drugs. nih.gov

The synthesis of enantioenriched C–N axially chiral amides has been achieved through various catalytic atroposelective methodologies. nih.gov These methods aim to control the stereochemical outcome of the reaction to produce one atropisomer preferentially. The stereodynamics of these molecules, including the rates of racemization, can be studied using experimental techniques like dynamic NMR spectroscopy and computational modeling. rsc.org The stereoelectronic nature of the amide bond itself has been shown to significantly influence the rates of racemization. rsc.org

Table 2: Key Concepts in Stereochemistry of this compound Derivatives

Concept Description Relevance to Derivatives
Chirality A geometric property of a molecule that is non-superimposable on its mirror image. Derivatives can possess traditional chiral centers or axial chirality.
Atropisomerism A type of axial chirality resulting from hindered rotation around a single bond. nih.govprinceton.edu Occurs in derivatives with bulky ortho-substituents on the phenyl ring, leading to stable rotational isomers around the C(O)-N bond.
C–N Chiral Axis The axis of hindered rotation between the amide carbonyl carbon and the nitrogen atom of the phenyl ring. nih.gov This is the source of atropisomerism in this class of compounds.
Racemization The process by which a single atropisomer converts into an equal mixture of both isomers, losing its optical activity. nih.gov The rate of racemization determines the configurational stability of the atropisomers.

Mechanistic Pathways for Impurity Formation and Control in Industrial Manufacturing

In the industrial manufacturing of this compound and its complex analogues, the control of impurities is essential to ensure the quality and safety of the final product. nih.gov Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. nih.gov Understanding the mechanistic pathways of impurity formation is key to developing effective control strategies. nih.gov

A case study involving a complex derivative, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an intermediate in the synthesis of Atorvastatin (B1662188), highlights several potential impurities. researchgate.net These include:

Starting Material-Related Impurities: Impurities present in the raw materials can carry through the synthetic process. For example, if the starting fluoro benzene (B151609) contains isomers like 3-fluorophenyl derivatives, this can lead to the formation of positional isomer impurities in the final product. researchgate.net

Side-Reaction Impurities: Unintended reactions can occur under process conditions. An example is the formation of a desfluoro impurity, where the fluorine atom is absent, or a difluoro analog, which may arise from impurities in the starting materials. researchgate.net

Process-Related Impurities: The reaction conditions themselves can lead to by-products. For instance, in Friedel-Crafts acylation steps, the reaction temperature can influence the formation of isomers. researchgate.net Over-alkylation or incomplete reactions can also lead to process-related impurities.

Control strategies are multifaceted and are implemented throughout the development and manufacturing process. nih.gov

Starting Material Control: Rigorous testing and qualification of raw materials are necessary to minimize the introduction of impurities at the beginning of the synthesis. nih.gov

Process Optimization: Reaction conditions such as temperature, pressure, solvent, and catalyst are carefully optimized to maximize the yield of the desired product while minimizing the formation of by-products. For example, maintaining a specific temperature range can prevent the formation of thermal degradation products or unwanted isomers. researchgate.net

Purification Techniques: Robust purification methods are developed to remove any impurities that are formed. Common techniques include crystallization, which can be highly effective at removing structurally different impurities, and chromatography for difficult-to-separate compounds.

Understanding Fate and Purge: A critical aspect of control is understanding the "fate and purge" of an impurity—determining if an impurity formed at an early stage is removed (purged) by subsequent steps or if it carries through (fate) to the final product. nih.gov

Table 3: Common Impurities in the Manufacturing of this compound Analogues and Control Strategies

Impurity Type Potential Origin (Mechanistic Pathway) Control Strategy Reference
Positional Isomers Isomeric impurities in starting materials (e.g., 3-fluorophenyl instead of 4-fluorophenyl). Strict quality control and specification of starting materials. researchgate.net
Desfluoro Impurity Use of non-fluorinated starting materials or a dehalogenation side reaction. High purity of fluorinated reagents; process optimization to avoid side reactions. researchgate.net
Over-Alkylated By-products Reaction of the product or intermediate with alkylating agents used in the synthesis. Control of stoichiometry; optimization of reaction time and temperature. nih.gov
Hydrolysis Products Degradation of the amide or ester functionalities in the presence of water under acidic or basic conditions. Control of water content in solvents; pH control during workup and isolation. nih.gov
Residual Solvents Solvents used in the manufacturing process that are not completely removed. Effective drying procedures; selection of appropriate solvents. nih.gov

Future Research Directions and Emerging Paradigms in 3 Oxo N Phenylpentanamide Chemistry

Development of Novel Catalytic Systems for its Synthesis and Functionalization

While established methods for the synthesis of 3-oxo-N-phenylpentanamide exist, often involving the condensation of a β-keto ester with aniline (B41778), significant opportunities remain for the development of more efficient, selective, and sustainable catalytic systems. Future research is anticipated to focus on several key areas:

Homogeneous Catalysis: Exploration of novel transition-metal catalysts beyond traditional applications is a promising frontier. For instance, ruthenium(II) complexes have been shown to effectively catalyze the coupling of cyclic diazodicarbonyls with β-ketoamides, including this compound, to form complex heterocyclic structures. Further investigation into other late transition metals like palladium, copper, and iron could unlock new transformations. researchgate.net Lewis acids, such as ytterbium triflate (Yb(OTf)₃), have also been utilized in reactions involving this compound, suggesting that a broader screening of Lewis acidic systems could yield catalysts with enhanced activity and selectivity.

Heterogeneous Catalysis: The development of recyclable solid-supported catalysts presents a significant step towards greener synthesis. Amine-functionalized silica-coated magnetic nanoparticles (SiO₂@MNP-A) have been successfully employed to catalyze the Knoevenagel condensation of this compound with benzaldehyde (B42025) in water, demonstrating a highly efficient and environmentally benign approach. Future work could involve designing other magnetically recoverable catalysts or catalysts immobilized on polymeric or inorganic supports to streamline purification and improve process economics.

Organocatalysis: Non-metal catalysts offer a cost-effective and often less toxic alternative to metal-based systems. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and ethylenediamine (B42938) have been used in the synthesis of this compound. The exploration of more sophisticated organocatalysts, such as chiral squaramides or bifunctional thioureas, could enable enantioselective functionalization of the active methylene (B1212753) group, a currently underexplored area.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CalB), have been shown to catalyze the aminolysis of β-keto esters to form β-keto amides. nih.gov The application of engineered enzymes, like alcohol dehydrogenases or specific amide ligases, could provide highly efficient and stereoselective routes for both the synthesis and subsequent transformation of this compound and its derivatives. researchgate.netnih.govresearchgate.netnih.govmanchester.ac.uk

A comparative look at existing and potential catalytic systems is presented below:

Catalyst TypeExample(s)Potential AdvantagesFuture Research Focus
Homogeneous Metal Ruthenium(II) complexes, Yb(OTf)₃High activity, selectivity, tunable ligandsExploring other transition metals (Pd, Cu, Fe), developing asymmetric versions
Heterogeneous SiO₂@MNP-ARecyclability, ease of separation, green solventsDesigning catalysts on various supports (polymers, MOFs), improving stability
Organocatalysis DMAP, EthylenediamineLow toxicity, cost-effective, metal-free productsDeveloping chiral organocatalysts for asymmetric functionalization
Biocatalysis Lipases, DehydrogenasesHigh selectivity (enantio-, regio-), mild conditionsEnzyme engineering, whole-cell biocatalysis, expanding substrate scope

Application in Advanced Materials Science and Supramolecular Chemistry

The structural features of this compound suggest significant, yet largely untapped, potential in materials science. The β-ketoamide moiety is an excellent chelating ligand for a wide range of metal ions, while the amide group is a classic hydrogen bond donor/acceptor. These properties could be harnessed to construct ordered, functional materials.

Future research could explore:

Metal-Organic Frameworks (MOFs): Derivatives of this compound, appropriately functionalized with additional coordinating groups (e.g., carboxylates, pyridyls), could serve as novel organic linkers for the synthesis of MOFs. The β-ketoamide group could coordinate to metal nodes, creating porous structures with potential applications in gas storage, separation, or catalysis. The inherent functionality within the pores could be tailored by modifying the parent molecule.

Coordination Polymers: The ability of the β-ketoamide to act as a bidentate ligand can be used to synthesize one-, two-, or three-dimensional coordination polymers. The properties of these materials (e.g., magnetic, optical, thermal) would be dictated by the choice of metal ion and the specific structure of the this compound-derived ligand.

Supramolecular Gels and Liquid Crystals: The combination of the N-phenyl ring, capable of π-π stacking, and the amide group, a strong hydrogen-bonding motif, provides the necessary non-covalent interactions for self-assembly. Judicious molecular design could lead to derivatives that form ordered supramolecular structures like gels or liquid crystals in response to external stimuli such as temperature or solvent composition.

Functional Polymers: Incorporating the this compound unit as a pendant group on a polymer backbone could create materials with metal-ion sensing capabilities or polymers that can be cross-linked through metal coordination.

Mechanistic Studies on Underexplored Reactivity Profiles

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Future mechanistic investigations, combining experimental kinetics, isotopic labeling, and computational chemistry, could focus on:

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is fundamental to the reactivity of the active methylene group. chemistnotes.commasterorganicchemistry.comkhanacademy.orgyoutube.com Detailed studies on the factors influencing this tautomerism (e.g., solvent, pH, catalyst, substituents on the phenyl ring) would provide invaluable data for controlling its reactivity. chemistrysteps.com While the keto form is generally more stable, understanding how to favor the enol could unlock new reaction pathways. chemistnotes.com

Ambident Nucleophilicity: The enolate of this compound is an ambident nucleophile, with potential reaction sites at the central carbon and the oxygen atom. Mechanistic studies are needed to elucidate the factors that control C- vs. O-alkylation and acylation, which is critical for synthetic selectivity.

Domino and Cascade Reactions: Functionalized β-keto amides are known to undergo domino fragmentation and cyclization reactions. nih.gov A systematic investigation into the mechanistic pathways of such cascade reactions starting from this compound could lead to the efficient one-pot synthesis of complex heterocyclic scaffolds.

Computational Modeling: Density Functional Theory (DFT) calculations can provide profound insights into transition states and reaction energetics. researchgate.nettuengr.comsemanticscholar.orgrsc.org Applying DFT to model proposed catalytic cycles for the synthesis and functionalization of this compound would help rationalize experimental observations and guide the design of more efficient catalysts.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design and Property Prediction

The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm in molecular and reaction discovery. For a molecule like this compound, AI and machine learning (ML) could accelerate research in several ways:

Reaction Outcome and Condition Optimization: ML models can be trained to predict the outcome (e.g., yield, selectivity) of reactions involving this compound under various conditions (catalyst, solvent, temperature). nih.govacs.orgnih.govnips.cc This predictive capability allows for the in silico optimization of reaction conditions, reducing the need for extensive experimental screening and accelerating the development of new functionalization methods. pku.edu.cn

Property Prediction: ML algorithms can predict a wide range of physicochemical and biological properties for novel, hypothetical derivatives of this compound without the need for their synthesis and testing. nih.govarxiv.orgacs.org This includes predicting properties relevant to materials science (e.g., thermal stability, electronic properties) or medicinal chemistry (e.g., binding affinity to a target protein, ADME properties). researchgate.netresearchgate.net This enables high-throughput virtual screening to identify promising candidates for specific applications.

Expanding the Scope of Biological Targets and Molecular Interaction Studies

The primary biological relevance of this compound is its role as a key intermediate in the synthesis of Atorvastatin (B1662188), a potent inhibitor of HMG-CoA reductase used to lower cholesterol. nih.govemrespublisher.com This established connection provides a strong foundation for exploring new biological applications.

Scaffold for New Inhibitors: The β-ketoamide moiety is a known pharmacophore that can interact with various enzyme active sites, particularly those of cysteine and serine proteases. nih.govacs.orgacs.orgnih.gov For example, α-ketoamides have been designed as potent inhibitors of coronavirus main proteases. nih.govacs.org Future research could involve using this compound as a scaffold to design novel inhibitors against a range of enzymatic targets. This would involve modifying the side chains and the N-phenyl group to achieve specific interactions with the target protein's binding pockets.

Molecular Modeling and Docking: Computational tools such as molecular docking can be used to screen libraries of virtual derivatives of this compound against the crystal structures of various biological targets. This in silico approach can identify potential lead compounds for further synthesis and biological evaluation, saving significant time and resources.

Structure-Activity Relationship (SAR) Studies: A systematic synthetic program to create a library of analogs, coupled with biological testing, would allow for the development of robust SAR models. This would clarify which structural features are critical for activity and selectivity against a given biological target, guiding the rational design of more potent and specific molecules. The focus would remain on the fundamental molecular interactions and inhibitory potential, excluding clinical or dosage parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.